molecular formula C12H9F3N2O B2853960 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine CAS No. 1552724-02-3

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine

Cat. No. B2853960
CAS RN: 1552724-02-3
M. Wt: 254.212
InChI Key: RGAITLQZJWHHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines, which include compounds similar to “4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds is an important research topic, with more than 20 new trifluoromethylpyridine-containing agrochemicals having been introduced to the market .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine: serves as a precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that have shown significant promise in biomedical applications . These compounds can exist in two tautomeric forms and have been described in over 5500 references, including 2400 patents . Their synthesis often involves strategies starting from either a preformed pyrazole or pyridine, and the resulting compounds have been explored for their biological activities due to their structural similarity to purine bases like adenine and guanine.

Electrochromic Materials

The trifluoromethoxy group in 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine can be utilized to synthesize polydithienylpyrroles, which are promising anodic materials for electrochromic devices . These materials can change color reversibly when different potentials are applied, making them suitable for applications like auto-dimming mirrors, smart windows, and energy storage devices. The electron-withdrawing nature of the trifluoromethoxy unit helps in tuning the HOMO and LUMO energy levels of the polymers, enhancing their electrochromic properties .

Organic Synthesis and Thin Films

In the field of organic synthesis, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is used to create thin films with specific properties . These films can be applied to various substrates and have potential uses in coatings, sensors, and other electronic applications. The compound’s ability to form stable and functionalized films makes it a valuable asset in materials science research.

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAITLQZJWHHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine

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